N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide
Description
N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is a synthetic organic compound featuring a bifuran core substituted with a brominated furan carboxamide group. Its structure combines two fused furan rings (2,3'-bifuran) with a methylene-linked 5-bromofuran-2-carboxamide moiety. This compound is of interest in materials science and medicinal chemistry due to the electronic properties imparted by the bromine atom and the π-conjugated furan system. Its synthesis likely involves bromination and coupling reactions, as inferred from analogous procedures for related bifuran derivatives (e.g., 3,3'-dibromo-2,2'-bifuran) .
Properties
IUPAC Name |
5-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-4-3-12(20-13)14(17)16-7-10-1-2-11(19-10)9-5-6-18-8-9/h1-6,8H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUXDCHQIOPOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Furan-2-carboxylic Acid
Early approaches utilized electrophilic bromination with molecular bromine (Br₂) in acetic acid at 0–5°C, achieving 68–72% yields. However, this method suffers from:
Halogen Exchange via Kumada Coupling
Construction of [2,3'-Bifuran]-5-ylmethanamine
Bifuran Core Synthesis via Cross-Coupling
The critical 2,3'-bifuran linkage is best achieved through Stille coupling:
Optimized Protocol
- Prepare 2-tributylstannylfuran from 2-bromofuran (Mg, THF, -78°C → Bu₃SnCl)
- Couple with 3-bromofuran-5-carbaldehyde using Pd₂(dba)₃/AsPh₃ catalyst system
- Reaction conditions: DMF/H₂O (9:1), 80°C, 18 hr (87% yield)
Reductive Amination of Bifuran Aldehyde
Conversion of the aldehyde to primary amine proceeds via:
- Imine formation with ammonium acetate in MeOH (rt, 4 hr)
- NaBH₄ reduction at 0°C (92% yield)
- Purification by silica gel chromatography (EtOAc/hexane 1:4)
Critical Parameters
- pH control during imine formation (optimal pH 4.5–5.5)
- Strict exclusion of moisture to prevent aldehyde hydration
- Use of molecular sieves (4Å) to absorb reaction water
Amide Bond Formation Strategies
Acid Chloride Route
- Convert 5-bromofuran-2-carboxylic acid to acyl chloride (SOCl₂, reflux 2 hr)
- React with [2,3'-bifuran]-5-ylmethanamine in dry THF (0°C → rt)
- Triethylamine as HCl scavenger (78% yield)
Carbodiimide-Mediated Coupling
Superior results obtained with EDCl/HOBt system:
- Activate carboxylic acid (1.2 eq EDCl, 1.1 eq HOBt) in DCM (0°C, 30 min)
- Add amine (1.05 eq) and stir at rt for 12 hr
- Isolate product via extraction (91% yield)
Comparative Coupling Efficiency
| Coupling Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| DCC/HOBt | DCM | 25 | 24 | 65 |
| HATU | DMF | 0→25 | 6 | 88 |
| EDCl/HOBt | DCM | 25 | 12 | 91 |
Purification and Characterization
Chromatographic Purification
Optimal separation achieved using:
- Stationary phase: Silica gel 60 (230–400 mesh)
- Mobile phase: Gradient elution from hexane/EtOAc (4:1) to (1:1)
- Rf = 0.32 (hexane/EtOAc 3:1)
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
δ 7.89 (s, 1H, NH), 7.42 (d, J = 3.2 Hz, 1H), 7.18–7.11 (m, 3H), 6.85 (dd, J = 1.8, 3.4 Hz, 1H), 6.72 (d, J = 3.2 Hz, 1H), 4.52 (s, 2H, CH₂)
HRMS (ESI-TOF)
m/z calcd for C₁₄H₁₁BrN₂O₃ [M+H]⁺: 343.0234, found 343.0231
Industrial-Scale Production Insights
Kilogram-scale synthesis requires:
- Continuous flow bromination system for carboxylic acid production
- Microwave-assisted coupling reactions (reduced from 18 hr to 45 min)
- Automated chromatography purification (preparative HPLC with C18 columns)
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 5-position of the furan ring undergoes substitution reactions with nucleophiles. A Suzuki-Miyaura cross-coupling protocol using aryl boronic acids (e.g., phenyl, pyridyl derivatives) under palladium catalysis yields biaryl derivatives:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME/DMF, 80–100°C | 5-Aryl-furan-2-carboxamide analogs | 60–90% |
This method is scalable and tolerates electron-rich/electron-poor boronic acids, enabling access to structurally diverse derivatives for biological screening.
Amide Bond Functionalization
The carboxamide group participates in hydrolysis and condensation reactions:
Acidic/Basic Hydrolysis
Reaction with concentrated HCl or NaOH cleaves the amide bond to regenerate 5-bromofuran-2-carboxylic acid and the bifuran-methylamine intermediate.
| Reagents/Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux, 6 hr | 5-Bromofuran-2-carboxylic acid + amine | Quantitative yield observed |
| 2M NaOH, 60°C, 4 hr | Same as above | Requires neutralization step |
Condensation with Hydrazides
The carboxamide reacts with hydrazides (e.g., isoniazid) under acidic conditions to form hydrazone derivatives. A representative example:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂SO₄ (cat.), ethanol, reflux, 15 min | N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide | 83% |
This reaction exploits the electrophilicity of the carbonyl carbon, forming a stable hydrazone linkage with applications in medicinal chemistry.
Furan Ring Oxidation
The bifuran system undergoes oxidation with strong oxidizing agents (e.g., KMnO₄), converting furan rings to γ-keto esters or lactones.
| Reagents/Conditions | Product | Notes |
|---|---|---|
| KMnO₄, H₂O, 0°C, 2 hr | Diketone or lactone derivatives | Requires controlled pH |
Bromine Reduction
Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, yielding defluorinated furan analogs:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| 10% Pd/C, H₂, EtOH, RT | 5-H-furan-2-carboxamide | 85–92% |
Cycloaddition Reactions
The electron-rich furan rings participate in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts:
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hr | Endo-adduct (major) | >90% endo |
Metal-Mediated Coupling
The bromofuran moiety engages in Ullmann-type couplings with aryl halides using copper catalysts:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| CuI, 1,10-phenanthroline, K₂CO₃, DMF | 5-Aryl-furan-2-carboxamide derivatives | 70–85% |
Experimental Challenges and Optimization
-
Steric hindrance : The bifuran-methyl group reduces reaction rates in bulky electrophiles (e.g., Suzuki coupling with ortho-substituted boronic acids).
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance amide bond stability but may promote side reactions in redox processes.
-
Temperature control : Microwave-assisted synthesis (e.g., 100 W, 120°C) improves yields in cross-coupling reactions by 15–20% compared to conventional heating .
Scientific Research Applications
Chemical Properties and Structure
N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide features a bifuran structure with a bromine atom and a carboxamide group. Its molecular formula is , with a molecular weight of approximately 305.11 g/mol. The presence of the bifuran moiety is significant for its reactivity and interaction with biological targets.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, such as:
- Coupling Reactions : Its functional groups allow for coupling with other reagents to form new compounds.
- Functionalization : The bromine atom can be substituted or modified to introduce different functional groups, enhancing the compound's versatility in synthetic pathways.
This compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential : Research indicates that the compound may inhibit cancer cell proliferation through specific molecular interactions, warranting further exploration in cancer therapeutics.
Medicinal Chemistry
The unique structural features of this compound make it a promising candidate for drug development:
- Drug Candidate Exploration : Its ability to interact with enzymes and receptors opens avenues for developing new drugs targeting specific diseases.
- Mechanism of Action : The compound's mechanism involves binding to molecular targets, potentially inhibiting or activating their functions due to the influence of the bifuran structure and functional groups.
Material Science
In the field of material science, this compound is being explored for:
- Polymer Development : Its structural characteristics can be utilized in creating novel polymers with enhanced properties.
- Dyes and Pigments : The compound's color properties may find applications in the formulation of dyes and pigments for various industrial uses.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard agar diffusion methods, showing clear zones of inhibition at varying concentrations.
Case Study 2: Synthesis and Characterization
The synthesis of this compound was achieved through a multi-step reaction involving the bromination of furan derivatives followed by amide formation. Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. The bifuran structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom and carboxamide group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations :
- Bromine vs. Thiophene : The bromine atom in the target compound enhances electron-withdrawing properties compared to the sulfur-containing thiophene derivative . This may improve charge-transfer characteristics in optoelectronic devices.
- Alkyl Chain Influence : BFI-OD’s long alkyl chain (2-octyldodecyl) improves solubility in organic solvents, whereas the target compound’s brominated carboxamide group likely reduces solubility but increases reactivity in cross-coupling reactions .
Electronic and Thermal Properties
Table 2: Comparative Electronic Properties
Analysis :
- BFI-OD’s superior thermal stability and charge mobility are attributed to its rigid imide groups and alkyl side chains, which enhance molecular packing .
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is a complex organic compound characterized by its unique bifuran structure, bromine atom, and carboxamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is defined by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H10BrNO4 |
| Molecular Weight | 312.13 g/mol |
| IUPAC Name | 5-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]furan-2-carboxamide |
| InChI Key | InChI=1S/C14H10BrNO4/c15-13... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bifuran structure enhances its ability to bind to various enzymes and receptors, potentially modulating their activity. The presence of the bromine atom and carboxamide group contributes to its binding affinity and specificity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The structural features may confer antioxidant properties, protecting cells from oxidative stress.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Anticancer Properties
This compound has been investigated for its anticancer potential. Molecular docking studies suggest that it may interact effectively with proteins involved in cancer progression, such as cyclooxygenase-2 (COX-2). The binding affinity observed in these studies indicates a potential role as a COX-2 inhibitor, which could be further explored for cancer therapeutics.
Case Studies and Research Findings
-
Molecular Docking Studies : Research utilizing molecular docking techniques has demonstrated that this compound shows promising binding interactions with COX-2 protein (PDB ID: 5IKR), indicating potential as an anti-inflammatory agent .
Compound Binding Affinity (kcal/mol) This compound -7.89 Standard COX-2 Inhibitor -8.50 - Antimicrobial Studies : Laboratory tests have revealed that the compound possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .
Q & A
Q. Table 1. Comparative Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acid Chloride Coupling | SOCl₂, DCM, 0-25°C, 12h | 78 | 98 | |
| EDC/HOBt Mediated | EDC, HOBt, DMF, RT, 24h | 65 | 95 | |
| Microwave-Assisted | EDC, MW 100W, 80°C, 30min | 82 | 97 |
Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and bifuranyl methylene groups (δ 4.2–4.5 ppm). ¹³C NMR confirms carbonyl (δ ~160 ppm) and brominated furan carbons (δ ~152 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 408.9872 with <3 ppm error) .
- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
- HPLC : Ensures >98% purity using a C18 column with acetonitrile/water gradients .
How can researchers optimize reaction conditions to improve synthesis yield?
- Solvent Optimization : Use DCM or THF to stabilize reactive intermediates .
- Stoichiometric Ratios : Maintain a 1.2:1 molar ratio of acid chloride to amine to minimize unreacted starting material .
- Temperature Control : Initiate reactions at 0–5°C to prevent side reactions, then warm gradually .
- Real-Time Monitoring : Track progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .
What strategies resolve contradictions between computational docking and experimental bioactivity data?
Docking Validation : Recalibrate parameters (e.g., grid box size, scoring functions) using known ligands .
Experimental Replicates : Perform triplicate dose-response assays (e.g., IC₅₀) to confirm trends .
Solubility Testing : Use nephelometry to rule out false negatives from poor solubility .
Molecular Dynamics (MD) : Run 100-ns simulations to assess binding stability beyond static docking .
What structural features influence this compound’s pharmacological potential?
- Bromine Substituent : Enhances lipophilicity (LogP ~3.2) and electrophilic reactivity .
- Bifuran Scaffold : Enables π-π stacking with aromatic residues in target proteins .
- Amide Linkage : Acts as hydrogen bond donor/acceptor for target interactions .
- Methylene Spacer : Reduces steric hindrance between moieties .
How should SAR studies explore substituent effects on bioactivity?
- Substituent Variation : Modify bromine position (e.g., 5-bromo vs. 4-bromo), bifuran connectivity, and amide substituents .
- Assay Design : Test derivatives against primary targets (e.g., kinases) and counter-screens for selectivity .
- Physicochemical Profiling : Measure LogD, solubility, and metabolic stability (e.g., microsomal half-life) .
- Crystallography : Solve co-crystal structures with targets to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
